molecular formula C13H11N5O B12082165 Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- CAS No. 89814-95-9

Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-

Cat. No.: B12082165
CAS No.: 89814-95-9
M. Wt: 253.26 g/mol
InChI Key: KFKINCFUZCIWCD-UHFFFAOYSA-N
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Description

Pyrano[2,3-c]pyrazole-5-carbonitrile derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a fused pyran and pyrazole ring system. The specific compound 3,6-diamino-1,4-dihydro-4-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile features a phenyl group at position 4, amino groups at positions 3 and 6, and a nitrile moiety at position 4. These structural elements confer unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry .

Synthesis: This compound is typically synthesized via multi-component one-pot reactions. For example, Patel et al. (2018) reported a green synthesis using nano-SiO₂ catalysts, achieving high yields (85–90%) under aqueous conditions . Similarly, Dabiri et al. (2015) demonstrated a five-component reaction to introduce triazole moieties, highlighting the versatility of this scaffold .

Applications: Derivatives of this core structure exhibit diverse bioactivities, including anticancer , kinase inhibition , and anti-angiogenic effects . Notably, Salama et al. (2017) identified bis-pyrano[2,3-c]pyrazole derivatives with potent activity against breast cancer cells (MCF-7) via molecular docking studies .

Properties

CAS No.

89814-95-9

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

3,6-diamino-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C13H11N5O/c14-6-8-9(7-4-2-1-3-5-7)10-11(15)17-18-13(10)19-12(8)16/h1-5,9H,16H2,(H3,15,17,18)

InChI Key

KFKINCFUZCIWCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)N)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- typically involves a multicomponent reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehyde, and malononitrile in an aqueous ethanol medium . This process can be enhanced using energy-efficient techniques such as microwave and ultrasound-assisted synthesis .

Industrial Production Methods: Industrial production methods focus on green chemistry principles, utilizing benign catalysts and biodegradable composites. Solvent selection often emphasizes water as a renewable and non-toxic medium, and solvent-free conditions are also explored .

Chemical Reactions Analysis

Types of Reactions: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Key Synthesis Techniques

  • Microwave-Assisted Synthesis : This method has been shown to significantly reduce reaction time while achieving high yields. For instance, a four-component condensation reaction involving ethyl acetoacetate and malononitrile produced pyrano[2,3-c]pyrazoles in less than five minutes with excellent yields when using microwave irradiation compared to conventional methods .
  • Ultrasound-Assisted Synthesis : Utilizing ultrasound irradiation has led to favorable yields in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. This method employs ceric ammonium nitrate as a catalyst in a water medium .

Biological Activities

Pyrano[2,3-c]pyrazole derivatives have demonstrated a range of biological activities that make them promising candidates for drug development.

Anticancer Properties

Research has highlighted the anticancer potential of pyrano[2,3-c]pyrazoles. A study reported that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited significant anti-glioma activity by inhibiting the formation of neurospheres in glioma stem cells and displaying nontoxicity towards non-cancerous cells . The compound demonstrated inhibitory activity against AKT2/PKBβ, an oncogenic kinase involved in glioma progression.

Antiviral Activity

In vitro studies have shown that pyrano[2,3-c]pyrazoles possess virucidal efficacy against herpes simplex virus type 1 (HSV-1), indicating their potential as antiviral agents. The cytopathic effect inhibition assays demonstrated that these compounds could effectively control viral multiplication .

Antimicrobial Properties

Pyrano[2,3-c]pyrazoles have also been investigated for their antimicrobial properties. Various derivatives have shown promising results against different microbial strains, suggesting their utility in developing new antimicrobial therapies.

Case Studies and Research Findings

  • Green Synthesis and Biological Evaluation : A comprehensive study synthesized various pyrano[2,3-c]pyrazole derivatives using green methodologies. The synthesized compounds were screened for antimicrobial and anticancer activities, revealing several derivatives with significant biological effects .
  • Kinase Inhibition Studies : Another research effort focused on the kinase inhibitory properties of pyrano[2,3-c]pyrazoles. The study established a structure–activity relationship that aids in understanding how modifications to the compound influence its biological activity. This knowledge is crucial for developing targeted therapies against cancers driven by specific kinases .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : The 2-hydroxyphenyl group in AMDPC enhances anticancer activity, likely due to hydrogen bonding with cellular targets .

Key Observations :

  • Green Chemistry: Methods using K₂HPO₄ or nano-SiO₂ align with sustainable practices, avoiding toxic solvents .
  • Microwave Synthesis : Reduces reaction time but may require optimization for heat-sensitive substituents .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Kinase Inhibition : Derivatives with 4-aryl groups (e.g., 4-(3-hydroxyphenyl)) exhibit strong binding to AKT2 and VEGFR2 kinases, critical in cancer progression .
  • Apoptosis Induction: Amino groups at positions 3 and 6 are essential for triggering caspase-dependent pathways in MCF-7 cells .
  • Steric Effects : Bulky substituents (e.g., 4-(3,4-dichlorophenyl) in 3g ) may hinder binding to shallow enzyme pockets, reducing efficacy .

Biological Activity

Pyrano[2,3-c]pyrazole derivatives, particularly Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article summarizes the biological activity of this compound based on recent studies, highlighting its anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Structure and Synthesis

Pyrano[2,3-c]pyrazoles are characterized by a fused pyran and pyrazole ring system. The specific compound of interest features a carbonitrile group and multiple amino substitutions that enhance its biological profile. The synthesis typically involves multi-component reactions that allow for the introduction of various substituents to optimize activity.

Anticancer Activity

Recent studies have demonstrated that pyrano[2,3-c]pyrazole derivatives exhibit potent anticancer effects. Notably:

  • Inhibition of Glioma Cells : A study reported that a specific derivative (4j) showed significant inhibition of glioma growth in vitro. It was effective against various glioblastoma cell lines (U87MG, C6) and exhibited low cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window .
  • RalA Inhibition : Another research effort identified pyrano[2,3-c]pyrazole derivatives as novel inhibitors of RalA, a small GTPase involved in cancer progression. These compounds showed promising results in inhibiting cellular proliferation in hepatocellular carcinoma (HCC) cell lines .

Antimicrobial Properties

Pyrano[2,3-c]pyrazoles have also been evaluated for their antimicrobial potential:

  • Broad-Spectrum Activity : Compounds derived from this scaffold have demonstrated significant antimicrobial activity against various bacterial strains. For example, one study highlighted their effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrano[2,3-c]pyrazoles are noteworthy:

  • Mechanism of Action : These compounds have been shown to stabilize red blood cell membranes and inhibit pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases .

Antiviral Activity

Recent investigations have explored the antiviral capabilities of pyrano[2,3-c]pyrazole derivatives:

  • Inhibition of SARS-CoV-2 : In silico studies indicated that these compounds could effectively inhibit the main protease (Mpro) of SARS-CoV-2. Experimental assays confirmed their ability to reduce viral load in Vero-E6 cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with Pyrano[2,3-c]pyrazole-5-carbonitrile derivatives:

Activity Description Reference
AnticancerInhibits glioma cell growth; RalA inhibitor; selective toxicity towards cancer cells
AntimicrobialEffective against various bacteria; broad-spectrum activity
Anti-inflammatoryStabilizes cell membranes; inhibits cytokine production
AntiviralInhibits SARS-CoV-2 Mpro; reduces viral load in cell cultures

Q & A

Q. Table 1: Representative Synthetic Methods

Catalyst/ConditionSolventYield (%)Key Reference
K₂HPO₄·3H₂OEthanol84–92
CTACl (surfactant)Water78–85
Ultrasound (40 kHz)Aqueous82–88

Basic Research: How is structural characterization of pyrano[2,3-c]pyrazole derivatives validated?

Answer:
Rigorous characterization involves:

  • X-ray crystallography to confirm fused pyran-pyrazole ring geometry and hydrogen bonding networks (e.g., NH···N interactions at 2.87–2.89 Å) .
  • Multinuclear NMR :
    • 1H^1H NMR: Aromatic protons at δ 6.8–8.3 ppm, NH₂ groups as singlets (δ 4.8–5.2 ppm) .
    • 13C^{13}C NMR: Carbonitrile (C≡N) signals at 115–120 ppm, pyrazole C=O at 160–165 ppm .
  • UPLC-MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 471.2 for halogenated derivatives) .

Advanced Research: What experimental designs are critical for evaluating the anticancer mechanisms of pyrano[2,3-c]pyrazole derivatives?

Answer:
Mechanistic studies require:

  • Cell cycle analysis : Flow cytometry to detect G1/S or G2/M arrest (e.g., 50 μg/mL AMDPC causing 60% G1 arrest in BCAP-37 cells) .
  • ROS assays : DCFH-DA staining to quantify reactive oxygen species (ROS) generation, linked to apoptosis (e.g., 2.5-fold ROS increase in A549 cells) .
  • Molecular docking : Targeting kinases (e.g., Chk1) or apoptotic proteins (Bcl-2/Bax), with binding energies ≤ −8.5 kcal/mol .

Contradiction Note : AMDPC showed cytotoxicity without apoptosis induction, suggesting non-canonical pathways (e.g., ferroptosis or necroptosis) may require validation via lipid peroxidation assays or RIP1 kinase inhibitors .

Advanced Research: How can researchers reconcile discrepancies in reported biological activities across derivatives?

Answer:
Discrepancies (e.g., apoptosis vs. non-apoptotic cytotoxicity) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance ROS generation, while bulky aryl groups alter target selectivity .
  • Assay variability : Use standardized protocols (e.g., Annexin V/PI for apoptosis vs. MTT for viability) .
  • Pathway redundancy : Cross-validate using siRNA knockdowns or pathway-specific inhibitors (e.g., caspase-3 inhibitors) .

Basic Research: What substituent modifications enhance the bioactivity of this scaffold?

Answer:
Key modifications include:

  • Aromatic substitution : 4-Fluorophenyl or 2-hydroxyphenyl groups improve cytotoxicity (IC₅₀ ≤ 10 μM in MCF7 cells) .
  • Amino group retention : 3,6-Diamino derivatives show superior kinase inhibition due to H-bond donor capacity .
  • Carbonitrile preservation : Critical for π-π stacking with ATP-binding pockets in kinases .

Advanced Research: What in vitro to in vivo translation challenges exist for these compounds?

Answer:
Key hurdles include:

  • Pharmacokinetics : Poor aqueous solubility (logP ≥ 3.5) necessitates nanoformulation (e.g., PLGA nanoparticles) to enhance bioavailability .
  • Off-target effects : Screen against hERG channels (cardiotoxicity risk) and CYP450 isoforms (drug-drug interactions) .
  • Dose optimization : In vivo efficacy often requires 5–10× higher doses than in vitro IC₅₀ due to plasma protein binding .

Advanced Research: How can computational methods optimize multi-component reaction (MCR) conditions?

Answer:

  • DFT calculations : Identify transition states to optimize catalyst-substrate interactions (e.g., K₂HPO₄ stabilizing enol intermediates) .
  • Machine learning : Train models on reaction databases to predict ideal solvent/catalyst pairs (e.g., aqueous ethanol for aryl aldehydes) .
  • Microfluidic screening : High-throughput platforms to test >100 conditions/hour, reducing optimization time .

Basic Research: What green chemistry principles apply to scaling up synthesis?

Answer:

  • Solvent selection : Water or ethanol minimizes waste (E-factor ≤ 0.5) .
  • Catalyst recyclability : Nano-SiO₂ or ionic liquids reused ≥5 times without activity loss .
  • Energy efficiency : Ultrasound reduces reaction times by 70% vs. conventional heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.